molecular formula C17H26O14 B1264010 7-Epiphlomiol CAS No. 55732-45-1

7-Epiphlomiol

Cat. No.: B1264010
CAS No.: 55732-45-1
M. Wt: 454.4 g/mol
InChI Key: XTIUAZYOQHDVCO-YQPXONIKSA-N
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Description

7-Epiphlomiol is an iridoid glucoside first isolated in 1996 from the roots of Phlomis mongolica (Mongolian Phlomis) by Zhang Chengzhong et al. . Its structure was determined using chemical degradation and spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). The compound features a cyclopentanoid monoterpene skeleton conjugated with a glucose moiety, with stereochemical variations at the C-7 position distinguishing it from related iridoids . Subsequent studies identified 7-epiphlomiol in other Phlomis species, such as Phlomis umbrosa and Lamiophlomis rotata, where it is associated with traditional medicinal uses for rheumatic diseases .

Properties

CAS No.

55732-45-1

Molecular Formula

C17H26O14

Molecular Weight

454.4 g/mol

IUPAC Name

methyl (1S,4aR,5R,6R,7S,7aS)-4a,5,6,7,7a-pentahydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1H-cyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C17H26O14/c1-15(25)10(22)11(23)16(26)5(12(24)28-2)4-29-14(17(15,16)27)31-13-9(21)8(20)7(19)6(3-18)30-13/h4,6-11,13-14,18-23,25-27H,3H2,1-2H3/t6-,7-,8+,9-,10-,11-,13+,14+,15+,16-,17+/m1/s1

InChI Key

XTIUAZYOQHDVCO-YQPXONIKSA-N

SMILES

CC1(C(C(C2(C1(C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)O

Isomeric SMILES

C[C@@]1([C@@H]([C@H]([C@]2([C@@]1([C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O)O

Canonical SMILES

CC1(C(C(C2(C1(C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)O

Synonyms

7-epi-phlomiol
7-epiphlomiol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Epimers

7-Epiphlomiol belongs to a class of iridoid glucosides characterized by a bicyclic monoterpene core. Key structural analogues include:

Compound Name Source Plant Key Structural Features Stereochemical Notes
7-Epiphlomiol Phlomis mongolica C-7 epimer of phlomiol; glucose at C-1 β-configuration at C-7
Phlomiol Phlomis tuberosa α-configuration at C-7; acetyl group at C-8 Epimeric at C-7 compared to 7-epi
Shanzhiside methyl ester Phlomis umbrosa Methyl ester at C-11; lacks C-8 acetyl group Common precursor in biosynthesis
8-Acetyl-shanzhiside methyl ester Phlomis umbrosa Acetyl group at C-8; methyl ester at C-11 Enhanced stability due to acylation
Sesamoside Phlomis mongolica Syringyl group at C-6; glucose at C-1 Distinct substitution pattern
Key Findings:
  • Stereochemical Differentiation : The C-7 epimerism between 7-epiphlomiol and phlomiol significantly impacts their biological activity and interaction with enzymes. For instance, 7-epiphlomiol’s β-configuration at C-7 enhances its solubility in polar solvents compared to phlomiol .
  • Functional Group Variations : Shanzhiside methyl ester lacks the C-8 acetyl group present in 7-epiphlomiol, making it less stable under acidic conditions . The addition of a syringyl group in sesamoside alters its antioxidant properties .

Research Controversies and Clarifications

A 2005 study corrected earlier misassignments of iridoid structures. This highlights the necessity of advanced NMR techniques (e.g., HMBC, NOESY) for resolving stereochemical ambiguities in iridoids.

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